

Fmoc-D-homoleucine structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-homoleucine*

Cat. No.: *B557671*

[Get Quote](#)

An In-depth Technical Guide to **Fmoc-D-homoleucine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-D-homoleucine**, a key building block in modern peptide synthesis. It details the compound's physicochemical properties, its primary applications, and a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Core Concepts

Fmoc-D-homoleucine is a synthetic amino acid derivative that plays a crucial role in the development of peptide-based therapeutics and research.^[1] The "Fmoc" (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α -amino group of the amino acid.^[2] This feature is central to its application in Fmoc-based solid-phase peptide synthesis, allowing for the stepwise and controlled assembly of peptide chains.^{[2][3]} The "D" designation indicates that it is the D-enantiomer, which can be incorporated into peptides to increase their stability against enzymatic degradation and to modulate their biological activity.^[4]

Physicochemical Properties

A summary of the key physicochemical properties of **Fmoc-D-homoleucine** is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid[5][6]
CAS Number	204320-60-5[7]
Molecular Formula	C ₂₂ H ₂₅ NO ₄ [7]
Molecular Weight	367.44 g/mol [7]
Synonyms	Fmoc-D-HomoLeu-OH, (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, Fmoc-D-Hle-OH[5][8]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	White solid[1][6]
Storage Temperature	0-8 °C[1]
Boiling Point (Predicted)	568.1 ± 33.0 °C[8]
Density (Predicted)	1.188 ± 0.06 g/cm ³ [8]
pKa (Predicted)	3.91 ± 0.23[8]

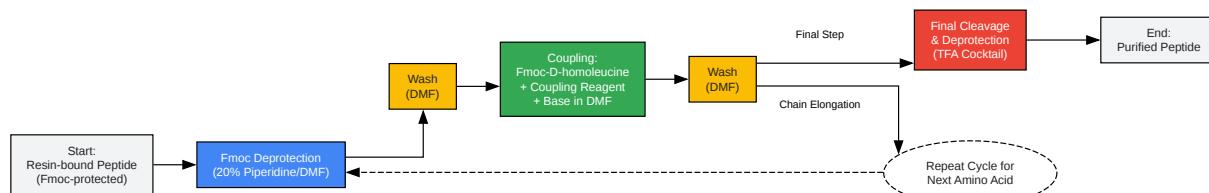
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-D-homoleucine** is in solid-phase peptide synthesis.[1][4] The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as **Fmoc-D-homoleucine**, into a growing peptide chain on a solid support.

Materials and Reagents

- **Fmoc-D-homoleucine**

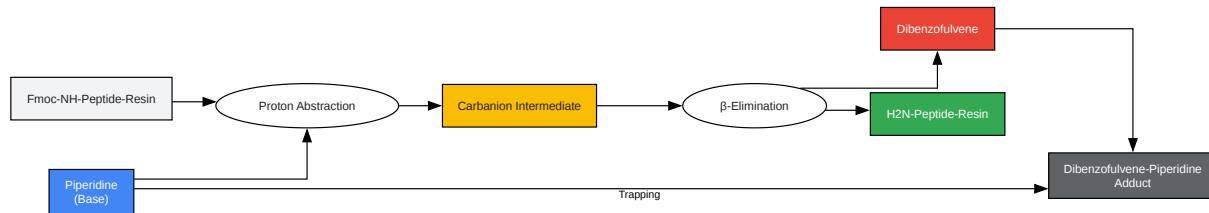
- Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[3]
- N,N-Dimethylformamide (DMF)
- Deprotection solution: 20% piperidine in DMF[3]
- Coupling reagent (e.g., HBTU, HATU, DIC)[9][10]
- Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA), Collidine)[10]
- Washing solvents (e.g., DMF, Dichloromethane (DCM))
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)[10]
- Diethyl ether (for precipitation)


Step-by-Step Procedure

- Resin Swelling: The solid support resin is swelled in DMF for at least 30 minutes in a reaction vessel to ensure optimal reaction conditions.[9]
- Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This is typically a two-step process: a short treatment of 1-2 minutes followed by a longer treatment of 15-20 minutes to ensure complete deprotection.[9][11] The resin is then thoroughly washed with DMF to remove the piperidine and the Fmoc-piperidine adduct.[11]
- Amino Acid Coupling: The incoming **Fmoc-D-homoleucine** is activated and coupled to the newly freed N-terminal amine of the peptide chain. To achieve this, **Fmoc-D-homoleucine** is pre-dissolved in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) and then added to the resin.[10] The reaction is allowed to proceed for a sufficient time (typically 1-2 hours) to ensure complete coupling.
- Washing: After the coupling reaction, the resin is thoroughly washed with DMF and other solvents to remove any unreacted reagents and byproducts.[10]

- Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid to be added to the peptide chain.
- Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), and scavengers to protect sensitive amino acids.[10]
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations


Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Fmoc Deprotection Mechanism

[Click to download full resolution via product page](#)

Caption: Mechanism of Fmoc deprotection using piperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. CAS 212688-54-5: Fmoc-D-beta-Homoleucine | CymitQuimica [cymitquimica.com]
- 5. Fmoc-D-homoleucine | C22H25NO4 | CID 2756131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aapep.bocsci.com [aapep.bocsci.com]
- 7. scbt.com [scbt.com]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- To cite this document: BenchChem. [Fmoc-D-homoleucine structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557671#fmoc-d-homoleucine-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com